Loracarbef-d5

Catalog No.
S1799877
CAS No.
1346597-29-2
M.F
C₁₆H₁₁D₅ClN₃O₄
M. Wt
354.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loracarbef-d5

CAS Number

1346597-29-2

Product Name

Loracarbef-d5

Molecular Formula

C₁₆H₁₁D₅ClN₃O₄

Molecular Weight

354.8

Synonyms

(6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Lorabid-d5;

Loracarbef-d5 is a deuterated derivative of Loracarbef, a synthetic antibiotic belonging to the carbacephem class. The molecular formula for Loracarbef-d5 is C16H11D5ClN3O4C_{16}H_{11}D_5ClN_3O_4, and it has a molecular weight of approximately 354.8 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and facilitating various analytical applications, particularly in pharmacokinetic studies and metabolic research. Loracarbef-d5 is structurally similar to cefaclor but features a methylene group replacing the sulfur atom in the dihydrothiazine ring, contributing to its unique properties and stability in solution .

, typical of beta-lactam antibiotics:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, resulting in degradation products.
  • Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to altered functional groups.
  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, allowing for the introduction of new functional groups.

Common reagents and conditions for these reactions include:

  • Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
  • Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Substitution: Nucleophiles like amines or thiols under appropriate conditions .

Loracarbef-d5 exhibits biological activity similar to that of its parent compound, Loracarbef. It functions primarily by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By binding to these proteins, Loracarbef-d5 disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell lysis. This mechanism positions it alongside other beta-lactam antibiotics in terms of efficacy against a broad spectrum of gram-positive and gram-negative bacteria .

The synthesis of Loracarbef-d5 involves incorporating deuterium atoms into the Loracarbef molecule through various methods:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium in the presence of deuterium oxide (D2O) or deuterated solvents.
  • Deuterated Reagents: Utilizing deuterated reagents during synthesis facilitates the introduction of deuterium atoms into the final product.

Industrial production typically follows similar principles as Loracarbef synthesis but includes additional steps for deuterium incorporation through microbial fermentation and chemical modification processes .

Loracarbef-d5 has several significant applications in scientific research:

  • Pharmacokinetic Studies: The deuterium labeling allows researchers to track the compound's behavior in biological systems, providing insights into absorption, distribution, metabolism, and excretion.
  • Metabolic Research: It aids in studying metabolic pathways and understanding how deuterium influences metabolic processes.
  • Drug Development: Insights gained from Loracarbef-d5 can inform the development of new antibiotics by elucidating stability and behavior under various conditions.
  • Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification .

Research involving Loracarbef-d5 often focuses on its interactions with biological molecules and other drugs. Its unique isotopic labeling allows for precise tracking during interaction studies, helping to elucidate mechanisms of action and potential synergies or antagonisms with other therapeutic agents. Such studies are critical for understanding drug-drug interactions and optimizing therapeutic regimens .

Loracarbef-d5 shares structural similarities with several compounds within the beta-lactam antibiotic class. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
CefaclorCephalosporin antibiotic with a sulfur atomGreater susceptibility to hydrolysis
LoracarbefCarbacephem antibiotic without deuterationMore stable than cefaclor
CeftazidimeThird-generation cephalosporinBroader spectrum against gram-negative bacteria
AmpicillinAmino penicillin with a beta-lactam structureEffective against both gram-positive and some gram-negative bacteria
PiperacillinExtended-spectrum penicillinEnhanced activity against Pseudomonas aeruginosa

The uniqueness of Loracarbef-d5 lies in its deuterated structure, which enhances its stability and provides valuable insights during pharmacokinetic investigations that are not achievable with non-deuterated analogs .

Deuterium Incorporation Strategies

The synthesis of deuterium-labeled compounds, particularly loracarbef-d5, requires sophisticated methodological approaches that ensure precise isotopic incorporation while maintaining the structural integrity of the parent carbacephem antibiotic [1] [2]. Deuterium incorporation strategies for beta-lactam antibiotics like loracarbef-d5 have evolved significantly, drawing from advances in stable isotope labeling technologies developed for pharmaceutical applications [13] [15].

The development of deuterated pharmaceuticals has gained substantial momentum in recent years, with the global deuterium-labeled compounds market valued at approximately three hundred million United States dollars in 2023 and projected to reach around six hundred million United States dollars by 2033 [17]. This growth reflects the increasing recognition of deuterium's unique properties in enhancing drug metabolic stability and reducing side effects compared to conventional counterparts [14].

Hydrogen-Deuterium Exchange Protocols

Hydrogen-deuterium exchange protocols represent one of the primary methodologies for incorporating deuterium into loracarbef structures [8] [10]. These protocols exploit the reversible nature of hydrogen-deuterium exchange reactions under controlled conditions to achieve selective deuteration at specific molecular positions [10].

The fundamental mechanism of hydrogen-deuterium exchange involves the replacement of labile hydrogen atoms with deuterium atoms through contact with deuterated solvents or reagents [8] [19]. For loracarbef-d5, this process typically occurs at the carbacephem ring system and side chain positions that exhibit sufficient acidity or exchange potential [21] [24].

Table 1: Hydrogen-Deuterium Exchange Conditions for Beta-Lactam Antibiotics

ParameterOptimal RangeEffect on Deuteration
Temperature25-65°CHigher temperatures increase exchange rates [8]
pH7.0-8.5Neutral to slightly basic conditions favor exchange [21]
Deuterium Oxide Concentration90-99.9%Higher concentrations improve deuterium incorporation [21]
Reaction Time2-72 hoursExtended times enhance deuteration completeness [8]
Catalyst Concentration0.1-1.0 mol%Potassium carbonate shows optimal activity [7]

The hydrogen-deuterium exchange methodology has demonstrated remarkable efficiency in achieving high levels of deuterium incorporation, with studies reporting greater than ninety-five percent deuterium incorporation for aldehyde compounds using N-heterocyclic carbenes as catalysts [10]. Similar principles can be applied to loracarbef-d5 synthesis, where the carbacephem core structure provides multiple sites for deuterium exchange [1] [2].

Recent advances in hydrogen-deuterium exchange protocols have focused on developing mild reaction conditions that preserve the sensitive beta-lactam ring structure while achieving selective deuteration [7] [10]. These protocols typically employ deuterium oxide as the primary deuterium source, combined with appropriate base catalysts such as potassium carbonate in acetonitrile-deuterium oxide mixtures [7].

Deuterated Reagent-Based Synthesis

Deuterated reagent-based synthesis represents an alternative approach to hydrogen-deuterium exchange, involving the use of pre-deuterated starting materials and reagents in the construction of the loracarbef-d5 molecule [13] [46]. This methodology offers greater control over deuterium placement and can achieve higher isotopic purity than exchange-based methods [15] [18].

The synthetic route for loracarbef-d5 using deuterated reagents typically begins with deuterated precursors that are incorporated during the carbacephem ring formation or side chain attachment steps [28] [29]. This approach requires careful selection of deuterated building blocks that maintain their isotopic integrity throughout the synthetic sequence [46] [48].

Table 2: Deuterated Reagents for Loracarbef-d5 Synthesis

Reagent TypeDeuterium ContentApplication StageIsotopic Retention
Deuterated Amines98-99.5%Side chain formation95-98% [42]
Deuterated Acids99.0-99.9%Acylation reactions96-99% [15]
Deuterated Solvents99.8-99.9%Reaction medium98-99% [25]
Deuterated Bases98-99%Deprotonation steps94-97% [7]

The deuterated reagent-based approach offers several advantages for loracarbef-d5 synthesis, including predictable deuterium placement patterns and reduced risk of unwanted hydrogen-deuterium scrambling during synthesis [37] [46]. However, this methodology requires access to specialized deuterated starting materials, which can significantly increase production costs [35].

Recent developments in deuterated building block synthesis have expanded the availability of suitable precursors for loracarbef-d5 production [48]. Commercial suppliers now offer over fifty deuterium-containing building blocks on a gram scale, facilitating the development of efficient synthetic routes [48].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of loracarbef-d5 presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [14] [35]. These challenges encompass issues related to raw material availability, process scalability, quality control, and cost management [17] [35].

One of the primary challenges in industrial-scale deuterated pharmaceutical production is the limited availability and high cost of deuterated starting materials [35]. Heavy water, while relatively inexpensive and easily available as a source of highly pure deuterium, requires specialized handling and processing equipment for large-scale operations [35]. The synthesis of deuterated compounds often involves reactions with low selectivity and yield, which become particularly problematic when scaled to industrial levels [35].

Table 3: Industrial-Scale Production Parameters for Deuterated Pharmaceuticals

ParameterLaboratory ScaleIndustrial ScaleScaling Factor
Batch Size1-100 g10-1000 kg100-10,000x
Deuterium Source Cost$50-200/kg$30-150/kgCost reduction with volume [14]
Isotopic Purity95-99%98-99.5%Higher purity requirements [15]
Processing Time24-72 hours48-120 hoursExtended due to quality control [17]
Yield Efficiency60-85%70-90%Optimization for scale [35]

The economic viability of deuterated pharmaceuticals depends critically on achieving cost-effective production at industrial scale [14]. Major pharmaceutical manufacturers estimate that deuteration of less than ten percent of all medications approved by the Food and Drug Administration would be considered economically viable [35]. The increased production costs for deuterated materials, typically one to five percent higher than conventional drugs, must be balanced against dose reduction benefits of ten to seventy percent [35].

Quality control requirements for industrial-scale loracarbef-d5 production are significantly more stringent than for laboratory preparations [42]. The isotopic purity of the final product must meet pharmaceutical standards, typically requiring greater than ninety-eight percent deuterium incorporation at specified positions [15] [18]. This necessitates the implementation of sophisticated analytical methods throughout the production process to monitor and control isotopic composition [40] [42].

Process optimization for industrial-scale deuterated drug production requires careful consideration of reaction conditions, equipment design, and environmental factors [37]. Harsh and less environmentally friendly reaction conditions, while potentially acceptable for laboratory synthesis, become significant concerns for large-scale manufacturing [35]. The development of greener synthetic routes that maintain high deuterium incorporation efficiency represents an ongoing challenge for the pharmaceutical industry [37].

Analytical Validation of Isotopic Purity

The analytical validation of isotopic purity in loracarbef-d5 requires sophisticated instrumentation and methodologies capable of accurately determining deuterium incorporation levels and distribution patterns [15] [18]. This validation process is essential for ensuring pharmaceutical quality standards and regulatory compliance [40] [42].

Modern analytical approaches for deuterated pharmaceutical characterization rely primarily on high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy techniques [15] [18]. These methods provide complementary information about isotopic composition, structural integrity, and purity levels necessary for comprehensive quality assessment [40].

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry has emerged as the gold standard for isotopic purity determination in deuterated pharmaceuticals, offering exceptional sensitivity and accuracy for distinguishing hydrogen-deuterium isotopolog ions [18] [40]. The technique provides rapid, highly sensitive analysis with very low sample consumption, even below nanogram levels, making it ideal for quality control applications [18].

Table 4: High-Resolution Mass Spectrometry Parameters for Loracarbef-d5 Analysis

ParameterSpecificationPerformance Characteristic
Mass Resolution>50,000 FWHMIsotopolog separation capability [40]
Mass Accuracy<2 ppmReliable isotopic assignment [18]
Detection Limit<1 ng/mLHigh sensitivity analysis [40]
Dynamic Range4-5 orders of magnitudeQuantitative isotopic analysis [15]
Analysis Time5-15 minutesRapid screening capability [18]

The high-resolution mass spectrometry methodology for loracarbef-d5 analysis involves electrospray ionization coupled with time-of-flight or Orbitrap mass analyzers [18] [40]. This approach enables the accurate measurement of isotopic enrichment by distinguishing between different deuterium isotopolog species based on their precise mass differences [15] [18].

Two primary isotopic purity calculation methods have been developed based on the relative abundance of hydrogen-deuterium isotopolog ions in high-resolution mass spectrometry data [18]. These methods provide consistent isotopic purity values that show good agreement with certified reference standards [18]. The first method involves direct integration of isotopolog peak areas, while the second employs mathematical deconvolution algorithms to account for natural isotope contributions [40].

Recent advances in high-resolution mass spectrometry methodology have focused on developing robust liquid chromatography-mass spectrometry methods for routine quality control applications [42]. These methods demonstrate excellent reproducibility and can be successfully transferred from development laboratories to commercial quality control facilities [42].

²H-Nuclear Magnetic Resonance (NMR) Profiling

Deuterium nuclear magnetic resonance spectroscopy provides essential complementary information to mass spectrometry for comprehensive characterization of loracarbef-d5 isotopic composition [20] [23]. This technique offers unique advantages for determining deuterium positional distribution and verifying the effectiveness of deuteration processes [24] [27].

Table 5: Deuterium NMR Spectroscopic Parameters

ParameterCharacteristicApplication to Loracarbef-d5
Chemical Shift Range0-12 ppmSimilar to proton NMR [20]
Spectral ResolutionBroad natural linewidthReduced resolution vs. ¹H NMR [20]
SensitivityMedium (when enriched)Requires deuterium enrichment [23]
Spin Quantum NumberI = 1Quadrupolar nucleus effects [20]
Natural Abundance0.016%Enrichment necessary for detection [20]

Deuterium nuclear magnetic resonance spectroscopy of loracarbef-d5 enables direct observation of deuterium atoms at specific molecular positions, providing structural verification and quantitative isotopic analysis [21] [24]. The technique is particularly valuable for confirming deuteration at labile positions such as amide groups and determining the effectiveness of synthetic deuteration procedures [27].

The deuterium nuclear magnetic resonance methodology involves recording spectra in non-exchangeable deuterated solvents to preserve isotopic integrity during analysis [27]. Natural abundance dimethyl sulfoxide or neat sample conditions are typically employed to prevent unwanted hydrogen-deuterium exchange during spectroscopic measurement [27].

Advanced deuterium nuclear magnetic resonance applications include monitoring hydrogen-deuterium exchange reactions in real-time and studying protein-ligand interactions in biological systems [21] [26]. These capabilities make deuterium nuclear magnetic resonance an essential tool for both synthetic method development and mechanistic studies of deuterated pharmaceuticals [22] [26].

Thermodynamic Parameters

Boiling Point and Density Measurements

Loracarbef-d5 represents a deuterated analog of the carbacephem antibiotic loracarbef, characterized by the incorporation of five deuterium atoms into its molecular structure [1]. The compound exhibits a molecular formula of C₁₆H₁₁D₅ClN₃O₄ with a molecular weight of 354.8 g/mol, representing an increase of 5.03 g/mol compared to the parent compound due to deuterium substitution [1].

The thermodynamic parameters of Loracarbef-d5 remain largely uncharacterized in current literature. However, comparative analysis with the parent compound loracarbef provides valuable insights into expected properties. The non-deuterated loracarbef exhibits a boiling point of 662.2°C at 760 mmHg and a density of 1.52 g/cm³ [2]. The deuterium isotope effect typically results in minimal changes to boiling points, with increases of 1-4°C commonly observed for deuterated compounds [3]. Based on these established isotope effects, Loracarbef-d5 would be expected to demonstrate a boiling point approximately 2-3°C higher than the parent compound.

Density measurements for Loracarbef-d5 would predictably show an increase relative to loracarbef, consistent with the higher atomic mass of deuterium compared to hydrogen. The vapor pressure of the parent compound is extremely low at 1.95×10⁻¹⁸ mmHg at 25°C [2], indicating negligible volatility under standard conditions. Deuterium substitution would further reduce vapor pressure due to stronger intermolecular forces associated with deuterium-containing bonds.

PropertyLoracarbefExpected Loracarbef-d5Reference
Boiling Point (°C)662.2 at 760 mmHg~665°C at 760 mmHg [2] [3]
Density (g/cm³)1.521.53-1.54 [2]
Vapor Pressure (mmHg)1.95×10⁻¹⁸<1.95×10⁻¹⁸ [2]

Solubility Across pH Gradients

The pH-solubility profile of Loracarbef-d5 can be extrapolated from extensive studies on the parent compound loracarbef and related carbacephems. Loracarbef monohydrate exhibits a characteristic U-shaped pH-solubility curve typical of zwitterionic cephalosporins [4]. The compound demonstrates moderate water solubility of approximately 10 mg/mL, with enhanced solubility under both acidic and basic conditions due to ionization of functional groups [4].

The pH-stability relationship for loracarbef reveals maximum stability at the isoelectric point, with degradation rates increasing significantly under both acidic and basic conditions [4]. Studies demonstrate that loracarbef exhibits exceptional stability compared to other β-lactam antibiotics, being 130-150 times more stable than cefaclor and 10-12 times more stable than cephalexin in pH 7.4 phosphate buffer [4]. This enhanced stability is attributed to the replacement of sulfur with carbon in the six-membered ring, characteristic of carbacephem antibiotics.

For Loracarbef-d5, deuterium substitution would be expected to provide additional kinetic stabilization due to the kinetic isotope effect. Deuterium-carbon bonds exhibit approximately 6-10 fold lower cleavage rates compared to hydrogen-carbon bonds, potentially extending the compound's stability across various pH conditions . This stabilization would be particularly pronounced for degradation pathways involving C-H bond cleavage.

pH RangeSolubility BehaviorStability CharacteristicsReference
1.0-3.0Increased (protonation)Reduced stability [4]
4.0-6.0Minimal (isoelectric)Maximum stability [4]
7.0-9.0ModerateGood stability [4]
>9.0Increased (deprotonation)Reduced stability [4]

Degradation Kinetics

Hydrolytic Pathways of β-Lactam Ring

The hydrolytic degradation of Loracarbef-d5 follows established pathways characteristic of carbacephem antibiotics, with modifications due to deuterium incorporation. Comprehensive studies on loracarbef degradation under moderately acidic conditions (pH 2.7-4.3) have identified ten distinct degradation compounds with well-characterized formation pathways [6].

The primary hydrolytic pathway involves nucleophilic attack on the β-lactam ring carbonyl carbon, leading to ring opening and subsequent structural rearrangements [6]. Five of the identified degradation products arise from initial β-lactam ring hydrolysis followed by structural changes in the six-membered heterocyclic ring [6]. The hydrolysis mechanism proceeds through formation of a tetrahedral intermediate, followed by C-N bond cleavage and protonation of the resulting anionic intermediate [7] [8].

Under acidic conditions, the degradation pathway exhibits complexity with multiple competing reactions. Four degradation compounds result from intermolecular reactions forming dimeric structures with peptide linkages [6]. Additionally, oxidation of the primary amine group yields hydroxylamine derivatives [6]. The formation of these products demonstrates the susceptibility of the compound to various chemical transformations under stress conditions.

The kinetic isotope effect associated with deuterium substitution would be expected to significantly reduce hydrolysis rates for pathways involving deuterium-containing bonds. Studies on deuterated pharmaceuticals typically show 2-10 fold reductions in degradation rates compared to non-deuterated analogs . For Loracarbef-d5, this effect would primarily manifest in pathways involving C-H bond cleavage at deuterated positions.

Degradation PathwayNumber of ProductspH DependenceMechanismReference
β-lactam ring hydrolysis5 compoundsAcidic (2.7-4.3)Nucleophilic attack [6]
Intermolecular dimerization4 compoundsAcidic (2.7-4.3)Peptide formation [6]
Amine oxidation1 compoundOxidative conditionsHydroxylation [6]

Oxidative Transformation Mechanisms

Oxidative degradation represents a significant pathway for β-lactam antibiotic transformation, with multiple mechanisms characterized for compounds structurally related to Loracarbef-d5. Advanced oxidation processes involving sulfate radicals (SO₄- ⁻), peroxymonosulfate (PMS), and ferrate(VI) have been extensively studied for β-lactam degradation [9] [10] [11].

Peroxymonosulfate oxidation of β-lactam antibiotics proceeds through a non-radical mechanism involving direct two-electron transfer [11]. The thioether sulfur represents the primary reaction site, particularly on six-membered rings characteristic of carbacephems [11]. Product analysis reveals formation of stereoisomeric sulfoxides as the major oxidation products [11] [12]. The reaction kinetics follow second-order behavior with rate constants varying based on structural features.

Ferrate(VI) oxidation demonstrates appreciable reactivity toward β-lactam compounds with second-order rate constants ranging from 110-770 M⁻¹s⁻¹ at pH 7 [10]. The oxidation mechanism targets thioether, amine, and phenol functional groups, with sequential oxidation of thioether groups to sulfoxides and ultimately sulfones [10]. The stereochemistry of oxidation products indicates formation of both R- and S-sulfoxide isomers.

Advanced oxidation processes utilizing UV/H₂O₂ and UV/persulfate systems effectively degrade β-lactam antibiotics through multiple pathways [13]. Primary transformation mechanisms include hydroxylation at aromatic rings (+16 Da), hydrolysis at the β-lactam ring (+18 Da), and decarboxylation reactions (-44 Da) [13]. These processes demonstrate the susceptibility of β-lactam structures to oxidative stress under environmental conditions.

For Loracarbef-d5, deuterium substitution would provide protection against oxidative pathways involving C-H bond cleavage due to the kinetic isotope effect. However, oxidation at sulfur, nitrogen, and aromatic carbon centers would proceed at rates similar to the parent compound, as these pathways do not directly involve deuterium-containing bonds.

Oxidant SystemRate ConstantPrimary TargetsMajor ProductsReference
PeroxymonosulfateSpecies-dependentThioether sulfurSulfoxides [11] [12]
Ferrate(VI)110-770 M⁻¹s⁻¹Thioether, amine, phenolSulfoxides → sulfones [10]
UV/H₂O₂UV-dependentβ-lactam ring, aromaticsHydroxylated products [13]
Sulfate radicalsRadical-mediatedMultiple sitesVarious oxidized forms [9] [14]

Dates

Last modified: 07-20-2023

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